molecular formula C21H14ClFN4 B5853204 4-fluorobenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone

4-fluorobenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone

Cat. No. B5853204
M. Wt: 376.8 g/mol
InChI Key: CUTLVVATCCKSDH-ZMOGYAJESA-N
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Description

4-fluorobenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 4-fluorobenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the production of inflammatory cytokines and to exhibit antibacterial activity.
Biochemical and Physiological Effects:
Studies have shown that 4-fluorobenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has low toxicity and does not cause significant changes in biochemical and physiological parameters in animal models. However, further studies are needed to fully understand the effects of the compound on human health.

Advantages and Limitations for Lab Experiments

The advantages of using 4-fluorobenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone in lab experiments include its low toxicity, ease of synthesis, and potential applications in various fields. However, the limitations include its limited solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 4-fluorobenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone. These include:
1. Further studies to fully understand the mechanism of action of the compound.
2. Development of new synthetic methods to improve the yield and purity of the product.
3. Investigation of the compound's potential applications in drug discovery and development.
4. Exploration of the compound's potential applications in the detection of metal ions.
5. Investigation of the compound's potential applications in the treatment of bacterial infections.
6. Development of new derivatives of the compound with improved properties and potential applications.
Conclusion:
In conclusion, 4-fluorobenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the compound's potential and to develop new derivatives with improved properties.

Synthesis Methods

The synthesis of 4-fluorobenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone involves the reaction of 6-chloro-4-phenyl-2-quinazolinyl hydrazine with 4-fluorobenzaldehyde. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the product depends on the reaction conditions, such as temperature, time, and the amount of reagents used.

Scientific Research Applications

4-fluorobenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has been used in several scientific research studies. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. The compound has also been used as a fluorescent probe for the detection of metal ions. Additionally, it has been used as a reagent for the synthesis of other compounds.

properties

IUPAC Name

6-chloro-N-[(E)-(4-fluorophenyl)methylideneamino]-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN4/c22-16-8-11-19-18(12-16)20(15-4-2-1-3-5-15)26-21(25-19)27-24-13-14-6-9-17(23)10-7-14/h1-13H,(H,25,26,27)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTLVVATCCKSDH-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-phenylquinazoline

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